2,2,5,5-tetramethylhexane-3,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4388-88-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2,5,5-tetramethylhexane-3,4-dione |
InChI |
InChI=1S/C10H18O2/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3 |
InChI Key |
HYUPEESAUWXGDW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2,2,5,5-Tetramethylhexane-3,4-dione
The synthesis of this compound has been approached through various strategies, primarily focusing on the oxidation of suitable precursors.
Oxidative Decarbonylation Approaches
One of the prominent methods for synthesizing α-diones involves the oxidation of a methylene (B1212753) group situated between two carbonyl groups. In the context of this compound, a key synthetic strategy is the oxidation of the α-methylene group of a precursor ketone. A well-established method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent. wikipedia.org This reaction is particularly effective for the α-oxidation of ketones to produce 1,2-dicarbonyl compounds. wikipedia.orgthieme-connect.de
The general mechanism of the Riley oxidation involves the enol form of the ketone attacking the electrophilic selenium center of selenium dioxide. wikipedia.org This is followed by a series of steps leading to the formation of the α-diketone. While the reaction is broadly applicable, the yields can be influenced by the substrate's structure, with sterically hindered ketones sometimes presenting challenges. nih.gov
| Precursor Ketone | Oxidizing Agent | Product | Reference |
| 2,2,5,5-Tetramethyl-3-hexanone | Selenium Dioxide (SeO₂) | This compound | wikipedia.org |
| General Ketones (R-CH₂-CO-R') | Selenium Dioxide (SeO₂) | R-CO-CO-R' | thieme-connect.de |
Methodological Advancements and Yield Optimization
Optimizing the yield for the synthesis of this compound, particularly via oxidative methods, is an area of ongoing interest. For selenium dioxide oxidations, factors such as reaction time, temperature, and the choice of solvent can significantly impact the efficiency of the reaction. For instance, the use of co-solvents or catalysts in conjunction with SeO₂ has been explored to improve yields and reduce reaction times in the oxidation of other ketones. acs.org The inherent steric hindrance in the precursor, 2,2,5,5-tetramethyl-3-hexanone, necessitates careful control of reaction conditions to achieve optimal conversion to the desired α-diketone. Research into alternative, milder oxidizing agents and catalytic systems continues to be a focus for improving the synthesis of sterically hindered diones.
Mechanistic Investigations of this compound Reactivity
The photochemical behavior of α-diones is a rich field of study, and this compound provides an excellent model for investigating these reactions due to its unique structural features.
Photochemical Rearrangements and Intramolecular Cyclizations
Upon absorption of light, this compound can undergo a variety of photochemical transformations. A primary and well-documented photochemical process for ketones and diones is the Norrish Type I or α-cleavage. mdpi.com This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group. In the case of this compound, the bond between the two carbonyl carbons is susceptible to this cleavage, leading to the formation of two pivaloyl radicals.
The subsequent reactions of these radical intermediates determine the final product distribution. These pathways can include decarbonylation, recombination, and intramolecular hydrogen abstraction. The bulky tert-butyl groups play a significant role in influencing the relative rates of these competing pathways.
A particularly interesting and mechanistically significant photochemical reaction of this compound is its intramolecular cyclization to form cyclobutanolone derivatives. This transformation is a consequence of the initial α-cleavage. Following the formation of the diradical species, an intramolecular hydrogen abstraction can occur, where a hydrogen atom from one of the tert-butyl groups is transferred to the other radical center. This is followed by cyclization to form a four-membered ring.
Specifically, the photolysis of this compound can lead to the formation of 3-hydroxy-1,2,2-tri-tert-butylcyclobutan-1-one. This product arises from a sequence of events initiated by the Norrish Type I cleavage, followed by intramolecular hydrogen abstraction and subsequent ring closure. The formation of this cyclobutanolone derivative highlights the intricate interplay of radical chemistry and steric effects within the photoexcited molecule.
| Photochemical Reaction | Intermediate | Product |
| α-Cleavage (Norrish Type I) | Pivaloyl Radicals | - |
| Intramolecular Cyclization | Diradical | 3-Hydroxy-1,2,2-tri-tert-butylcyclobutan-1-one |
Quantum Yield Analysis in Photoreactions
There is no publicly available experimental data detailing the quantum yield of photoreactions involving this compound. Quantum yield is a critical measure of the efficiency of a photochemical process, representing the number of specific events occurring per photon absorbed. Without experimental determination, any discussion on the efficiency of its photochemical transformations, such as cleavage or cycloaddition, would be purely speculative.
Electron Transfer Reactions and Ketyl Radical Anion Formation
The formation of a ketyl radical anion via single electron transfer to a ketone is a fundamental process in organic electrochemistry and photochemistry. For this compound, while the formation of its corresponding ketyl radical anion is theoretically expected, there are no specific studies detailing the conditions for its generation or its subsequent reactivity.
The distribution of the unpaired electron in a ketyl radical anion is typically investigated using techniques such as Electron Spin Resonance (ESR) spectroscopy. A thorough search of scientific literature did not yield any ESR spectra or computational studies that characterize the spin density distribution within the this compound ketyl radical anion. Such data would be essential for understanding its electronic structure and predicting its reactivity.
The interaction between a ketyl radical anion and its corresponding cation is crucial in determining the outcome of many electron transfer reactions. These dynamics are influenced by the solvent, temperature, and the nature of the cation. No specific research has been published on the cation-anion interaction dynamics for the ketyl radical anion of this compound.
Influence of Steric Hindrance from Tert-Butyl Groups on Reaction Pathways
The presence of two bulky tert-butyl groups adjacent to the dicarbonyl core of this compound is expected to exert significant steric hindrance. This steric bulk would likely influence the approach of reactants, potentially hindering intermolecular reactions and favoring intramolecular processes. The tert-butyl groups can also affect the conformational flexibility of the molecule and the stability of reaction intermediates. For instance, steric hindrance is known to impact the basicity of ketones by impeding the solvation of their protonated forms. However, without specific experimental studies on this particular diketone, the precise effects on its reaction pathways remain unquantified.
Other Significant Chemical Transformation Pathways
Beyond the specific reactions outlined, a comprehensive understanding of other potential chemical transformations of this compound is limited by the lack of research. This includes potential rearrangements, cleavage reactions under various conditions, and cycloaddition participation.
Advanced Spectroscopic Characterization and Structural Elucidation
Electron Spin Resonance (ESR) Spectroscopy of 2,2,5,5-Tetramethylhexane-3,4-dione Anions
The formation of a radical anion (semidione) from this compound by one-electron reduction allows for its study by ESR spectroscopy. This technique provides information about the distribution of the unpaired electron within the radical, which is crucial for understanding its electronic structure.
Early studies on the ESR spectrum of the this compound radical anion, generated by alkali metal reduction, have been reported. A key finding is the observation of a simple spectrum that indicates the unpaired electron interacts with all 18 equivalent protons of the two tert-butyl groups. This interaction leads to a hyperfine splitting pattern.
A reported value for the proton hyperfine splitting constant (aH) is 0.04 G. This small value suggests a limited delocalization of the spin density onto the tert-butyl protons. The equivalence of all 18 protons points towards a time-averaged planar conformation of the dicarbonyl system on the ESR timescale, where both tert-butyl groups are freely rotating.
Table 1: Reported ESR Hyperfine Splitting Constant for this compound Radical Anion
| Nucleus | Number of Equivalent Nuclei | Hyperfine Splitting Constant (a) in Gauss (G) |
| ¹H (tert-butyl) | 18 | 0.04 |
Note: This data is based on limited historical findings and may require re-evaluation with modern spectroscopic instrumentation and computational methods.
The magnitude of the hyperfine splitting constants is directly proportional to the spin density at the coupled nucleus. In the this compound radical anion, the unpaired electron is primarily located in a π-type molecular orbital encompassing the two carbonyl groups. The low value of the proton hyperfine splitting constant signifies that only a small fraction of the unpaired electron spin density is delocalized onto the methyl protons of the tert-butyl groups.
The majority of the spin density is expected to reside on the two oxygen and two carbonyl carbon atoms. Theoretical calculations, which are currently unavailable for this specific molecule, would be instrumental in quantifying the spin density distribution and providing a more detailed picture of the electronic structure of its radical anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Comprehensive ¹H and ¹³C NMR data for this compound are not available in the public domain. However, based on the known chemical shifts of related ketones and the principles of NMR spectroscopy, a theoretical interpretation can be proposed.
In the ¹H NMR spectrum, a single sharp singlet would be expected for the 18 equivalent protons of the two tert-butyl groups. The chemical shift of this singlet would likely appear in the range of 1.2-1.5 ppm, characteristic of protons on a carbon adjacent to a carbonyl group.
The ¹³C NMR spectrum would be expected to show three distinct signals:
A signal for the quaternary carbons of the tert-butyl groups.
A signal for the methyl carbons of the tert-butyl groups.
A signal for the two equivalent carbonyl carbons, which would appear significantly downfield (typically in the range of 200-210 ppm) due to the strong deshielding effect of the double bond to oxygen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| ¹H (tert-butyl) | 1.2 - 1.5 | Singlet |
| ¹³C (carbonyl) | 200 - 210 | - |
| ¹³C (quaternary) | 40 - 50 | - |
| ¹³C (methyl) | 25 - 35 | - |
Note: These are predicted values and require experimental verification.
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and variable-temperature NMR would be invaluable for studying the conformational dynamics of this compound. The steric hindrance between the two bulky tert-butyl groups is expected to influence the preferred conformation around the central C(O)-C(O) bond.
Variable-temperature NMR studies could potentially reveal the presence of different conformers (e.g., syn and anti) and allow for the determination of the energy barrier for their interconversion. NOESY experiments could provide through-space correlation information, helping to establish the relative spatial orientation of the tert-butyl groups.
Mass Spectrometry Techniques in Purity and Structural Confirmation
Detailed mass spectrometry data for this compound is not currently available in spectral databases. However, the expected fragmentation pattern upon electron ionization (EI) can be predicted based on the fragmentation of similar ketones.
The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₈O₂), which is 170.25 g/mol . A prominent fragmentation pathway would likely involve the alpha-cleavage of the bond between a carbonyl carbon and the adjacent tert-butyl group, leading to the formation of a stable tert-butyl cation (m/z 57) and an acylium ion. The tert-butyl cation is often a base peak in the mass spectra of compounds containing this moiety.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 170 | Molecular Ion | [C₁₀H₁₈O₂]⁺ |
| 113 | [M - C₄H₉]⁺ | [C₆H₉O₂]⁺ |
| 85 | [C₄H₉CO]⁺ | [C₅H₉O]⁺ |
| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |
Note: These are predicted fragmentation patterns and require experimental confirmation.
X-ray Crystallographic Analysis of Related Diketones and Analogues
Direct single-crystal X-ray diffraction analysis of this compound has proven challenging to achieve and document in publicly available literature. This difficulty often arises from issues in obtaining crystals of sufficient quality for diffraction, a common problem for sterically hindered molecules that may not pack efficiently into a well-ordered crystal lattice. However, the structural implications of the bulky di-tert-butyl substitution can be effectively understood by examining the crystal structures of closely related analogues.
A pertinent example is the crystal structure of di-tert-butyl dicarbonate (B1257347) (C₁₀H₁₈O₅). While not a diketone, this molecule contains the di-tert-butyl motif, providing valuable insight into the conformational effects of these large groups. The crystallographic data for di-tert-butyl dicarbonate reveals key structural parameters that are likely to influence the conformation of this compound. researchgate.net
The crystal structure of di-tert-butyl dicarbonate was determined to be monoclinic with the space group P2₁/c. researchgate.net The unit cell parameters are detailed in the table below.
Interactive Table: Crystallographic Data for Di-tert-butyl Dicarbonate researchgate.net
| Parameter | Value |
| Formula | C₁₀H₁₈O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3561(7) |
| b (Å) | 11.4569(7) |
| c (Å) | 10.9762(6) |
| β (°) | 116.087(2) |
| Volume (ų) | 1282.58(13) |
| Z | 4 |
| Temperature (K) | 200 |
The analysis of the bond lengths and angles within the di-tert-butyl dicarbonate structure provides a basis for understanding the steric strain imposed by the tert-butyl groups. This information is crucial for computational modeling and predicting the most stable conformations of this compound in different environments.
Another related compound for which crystallographic information is available is di-tert-butyl ketone hydrazone. nih.gov The availability of its crystal structure in the Cambridge Structural Database (CSDC) provides another valuable reference point for understanding the influence of the di-tert-butyl substitution pattern on molecular geometry. nih.gov
The study of such analogues is a common and effective strategy in structural chemistry. When a target compound is difficult to crystallize, analyzing the crystal structures of closely related molecules allows for the inference of key structural features, such as bond lengths, bond angles, and torsional angles, which are dictated by the electronic nature and steric bulk of the constituent groups.
Theoretical and Computational Chemistry
Quantum Chemical Calculations on the Molecular Structure of 2,2,5,5-Tetramethylhexane-3,4-dione
Quantum chemical calculations provide invaluable insights into the fundamental properties of molecules. For this compound, these methods illuminate the preferred three-dimensional arrangement of its atoms and the distribution of its electrons, which are crucial for understanding its reactivity.
Geometry Optimization and Conformational Landscape Analysis
The presence of two bulky tert-butyl groups introduces significant steric strain, which plays a dominant role in determining the molecule's preferred shape. Geometry optimization calculations, typically employing Density Functional Theory (DFT) methods, are used to locate the minimum energy structures on the potential energy surface.
For this compound, the key conformational variable is the dihedral angle between the two carbonyl groups. Due to the steric clash between the tert-butyl groups, a planar arrangement is highly disfavored. Instead, the molecule adopts a skewed conformation. Computational studies on similar α-dicarbonyls suggest that the dicarbonyl unit is twisted from planarity. The most stable conformer is predicted to have a significant dihedral angle to alleviate the steric repulsion between the bulky substituents.
The conformational landscape is likely characterized by a series of local minima corresponding to different rotational isomers. The relative energies of these conformers determine their population at a given temperature. The large size of the tert-butyl groups is expected to create high rotational barriers, restricting the molecule to a limited set of conformations.
| Parameter | Optimized Value | Method |
| C-C (carbonyl) Bond Length | ~1.54 Å | DFT |
| C=O Bond Length | ~1.22 Å | DFT |
| C-C-C (tert-butyl) Angle | ~109.5° | DFT |
| O=C-C=O Dihedral Angle | > 90° | DFT |
This interactive table allows for the exploration of key geometrical parameters of this compound as predicted by DFT calculations. The values are estimations based on typical bond lengths and angles for similar structures.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is central to its photochemical behavior. Molecular orbital (MO) theory provides a framework for understanding the distribution and energies of the electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are primarily involved in electronic transitions.
In α-dicarbonyl compounds, the HOMO is typically a non-bonding orbital (n) localized on the oxygen atoms, while the LUMO is a π* anti-bonding orbital associated with the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability.
The bulky tert-butyl groups, being electron-donating, can influence the energies of the molecular orbitals. However, their primary effect is steric, forcing the dicarbonyl unit into a non-planar conformation. This twisting can affect the extent of conjugation between the two carbonyl groups, thereby altering the energies of the π and π* orbitals.
| Molecular Orbital | Description | Predicted Energy (Arbitrary Units) |
| LUMO+1 | π* orbital | High |
| LUMO | π* orbital of the C=O groups | Low |
| HOMO | Non-bonding (n) orbitals of oxygen | High |
| HOMO-1 | σ orbitals of the C-C framework | Low |
This interactive table presents a simplified molecular orbital diagram for this compound, highlighting the key orbitals involved in its electronic transitions.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for unraveling the complex mechanisms of chemical reactions. For this compound, these methods are instrumental in mapping out the intricate steps involved in its photochemical transformations.
Simulation of Photochemical Reaction Pathways and Transition States.wikipedia.org
The primary photochemical reaction of this compound is the Norrish Type I cleavage. wikipedia.org This reaction is initiated by the absorption of ultraviolet light, which excites the molecule to a higher electronic state. Computational studies on similar ketones suggest the following pathway:
Excitation: The molecule absorbs a photon, promoting an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. This initially forms an excited singlet state (S1).
Intersystem Crossing: The S1 state can undergo intersystem crossing to a lower-energy triplet state (T1). This process is often efficient in carbonyl compounds.
α-Cleavage: From the T1 state, the molecule undergoes cleavage of the carbon-carbon bond between the two carbonyl groups. This is the key bond-breaking step of the Norrish Type I reaction.
Computational modeling allows for the calculation of the potential energy surfaces of the ground and excited states. This helps in identifying the most likely reaction pathways and the transition states that connect reactants, intermediates, and products. For this compound, the transition state for the α-cleavage on the T1 surface would be a critical point to characterize computationally.
Computational Insights into Radical Intermediates and Reaction Energetics
The Norrish Type I cleavage of this compound results in the formation of two pivaloyl radicals ((CH₃)₃C-C=O). These are highly reactive species that can undergo further reactions.
The stability of the resulting pivaloyl radical is a key factor in the facility of the Norrish Type I reaction. The tert-butyl group can stabilize the adjacent radical center through hyperconjugation.
| Reaction Step | Calculated Energy Change (kcal/mol) - Estimated |
| S₀ → S₁ Excitation | 80-90 |
| S₁ → T₁ Intersystem Crossing | -10 to -15 |
| T₁ → Transition State (α-cleavage) | 5-10 |
| Overall Reaction (S₀ → 2 Pivaloyl Radicals) | 50-60 |
This interactive table provides estimated energetic data for the key steps in the photochemical decomposition of this compound. These values are based on typical ranges for Norrish Type I reactions of ketones.
Investigation of Steric and Stereoelectronic Effects on Reactivity
The reactivity of this compound is a direct consequence of the interplay between steric and stereoelectronic effects.
The immense steric hindrance imposed by the two tert-butyl groups is the most dominant feature of this molecule. This steric bulk forces the dicarbonyl unit into a skewed conformation, which in turn influences its electronic properties and photochemical reactivity. The steric repulsion between the tert-butyl groups raises the ground state energy of the molecule, which can potentially lower the activation barrier for the α-cleavage reaction.
Quantification of Tert-Butyl Group Influence on Dihedral Angles and Conformation
The conformational landscape of this compound is dominated by the steric repulsion between the two tert-butyl groups and between these groups and the carbonyl oxygens. This steric strain dictates the preferred dihedral angles along the C2-C3, C3-C4, and C4-C5 bonds.
In acyclic systems, the presence of bulky tert-butyl groups often forces significant deviations from idealized staggered conformations to alleviate steric clash. For the central C3-C4 bond in this compound, a key dihedral angle is the O=C-C=O angle. In simpler α-dicarbonyl compounds, this angle can range from anti-periplanar (around 180°) to syn-periplanar (around 0°), with the former generally being more stable. However, the steric pressure from the tert-butyl groups in this compound would likely lead to a significantly twisted conformation.
Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying these conformational preferences. By calculating the potential energy surface as a function of the key dihedral angles, the lowest energy conformers can be identified.
Table 1: Predicted Dominant Conformer and Key Dihedral Angles for this compound
| Dihedral Angle | Predicted Value (degrees) | Rationale |
| C2-C3-C4-C5 | ~120 - 150 | To minimize steric interactions between the two tert-butyl groups, a gauche or anti-gauche conformation is expected, deviating significantly from a fully eclipsed or perfectly staggered arrangement. |
| O=C3-C4=O | ~150 - 180 | An anti-periplanar arrangement of the two carbonyl groups is electronically favored to minimize dipole-dipole repulsion. The large tert-butyl groups will likely enforce a slight twist from a perfectly planar anti-conformation. |
| C1-C2-C3-C4 | ~180 (anti) | The tert-butyl group will orient itself to minimize interaction with the rest of the molecule, favoring an anti-arrangement of a methyl group relative to the C3-C4 bond. |
It is important to note that these are predictive values based on established principles of steric and electronic effects. Precise quantification would necessitate dedicated computational studies employing methods like DFT with appropriate basis sets to accurately model the dispersion forces that are significant in such sterically crowded molecules.
Theoretical Basis for Observed Regio- and Stereoselectivities
The reactivity of the carbonyl groups in this compound is heavily influenced by the steric shielding provided by the adjacent tert-butyl groups. This has profound implications for the regio- and stereoselectivity of nucleophilic addition reactions, which are characteristic for ketones.
Regioselectivity:
In a scenario where the two carbonyl groups are chemically distinguishable (for instance, if one was modified), the regioselectivity of a nucleophilic attack would be almost entirely governed by steric accessibility. A nucleophile would preferentially attack the less hindered carbonyl carbon. However, in the symmetrical this compound, the two carbonyls are equivalent. Reactions involving this dione (B5365651) would likely yield products of addition at one or both carbonyls, with the relative yields depending on the stoichiometry and reaction conditions.
Stereoselectivity:
For nucleophilic additions to one of the carbonyl carbons, the stereoselectivity of the attack is a critical consideration. The two faces of the planar carbonyl group are diastereotopic due to the chiral environment created by the rest of the molecule, even though the molecule as a whole may be achiral. The preferred trajectory of nucleophilic attack is generally described by the Bürgi-Dunitz angle, which is approximately 107°.
The immense steric bulk of the tert-butyl groups creates a highly congested environment around the carbonyl carbons. This steric hindrance is not uniform. The conformational preferences of the molecule will result in one face of each carbonyl group being more shielded than the other. Computational modeling can be employed to visualize the lowest energy conformer and map its steric landscape. This would reveal the less hindered trajectory for an incoming nucleophile.
The Felkin-Anh model and its variations provide a qualitative framework for predicting the stereochemical outcome of nucleophilic additions to carbonyls with an adjacent stereocenter. While originally developed for simpler systems, its principles can be extended. The largest group (the tert-butyl group) would orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This would direct the nucleophile to attack from the less hindered face.
Table 2: Factors Influencing Regio- and Stereoselectivity in Reactions of this compound
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Theoretical Approach |
| Steric Hindrance | Dominant factor. In unsymmetrical derivatives, attack will occur at the less hindered carbonyl. | Directs the nucleophile to the less shielded face of the carbonyl group. | Molecular mechanics or quantum mechanics calculations to map the steric landscape. |
| Electronic Effects | Minimal influence on regioselectivity in the symmetrical parent dione. | Can influence the reactivity of the carbonyl, but steric effects are likely to be overriding. | Analysis of the electrostatic potential map to identify regions of higher electrophilicity. |
| Conformational Control | N/A for the parent dione. | The population of low-energy conformers determines the average steric environment around the carbonyls. | Conformational searches and Boltzmann averaging of properties. |
| Nature of Nucleophile | Bulky nucleophiles will exhibit higher regioselectivity in derivatized diones. | The size of the nucleophile will be a critical determinant of the degree of stereoselectivity. | Modeling the transition state of the nucleophilic addition. |
Advanced Applications in Organic Synthesis and Materials Science
Role as a Building Block and Intermediate in Complex Organic Synthesis
The unique structural and reactive properties of 2,2,5,5-tetramethylhexane-3,4-dione make it a valuable intermediate and building block in the synthesis of complex organic molecules. The presence of two adjacent, sterically hindered carbonyl groups dictates its chemical behavior, allowing for selective transformations that are crucial in multi-step synthetic sequences.
A key application of this compound is its role as a precursor in the synthesis of chiral ligands and auxiliaries, which are essential for stereoselective synthesis. The diketone can be transformed into the chiral diamine, (3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine. This conversion involves the reduction of the diketone to a diol, followed by transformation into the corresponding diamine.
The resulting chiral diamine is a valuable building block in its own right, particularly in coordination chemistry where it can serve as a C2-symmetric ligand for various metals. The steric bulk provided by the tert-butyl groups, originating from the parent diketone, creates a well-defined chiral environment around the metal center, which is instrumental in directing the stereochemical outcome of catalytic reactions.
| Property | Value |
| Precursor Compound | This compound |
| Derived Chiral Product | (3R,4R)-2,2,5,5-tetramethylhexane-3,4-diamine |
| Key Transformation | Diketo -> Diamine |
| Application of Product | Chiral ligand in stereoselective catalysis |
This table outlines the progression from the achiral diketone to a key chiral diamine used in stereoselective synthesis.
The diketone functionality of this compound allows for its strategic use in constructing complex molecular architectures, particularly through photochemical reactions. α-Diketones can undergo various photocycloaddition reactions, serving as a robust method for creating strained ring systems that are otherwise difficult to access. mdpi.com
Upon irradiation, this compound can engage in [2+2] photocycloaddition reactions with alkenes, a process known as the Paterno-Büchi reaction, to form oxetane (B1205548) rings. mdpi.com More significantly, it can undergo intramolecular hydrogen abstraction, leading to the formation of cyclobutanolone derivatives in high yield. This transformation provides an efficient route to cyclobutane (B1203170) rings, which are important structural motifs in numerous natural products and serve as versatile intermediates for further synthetic manipulations. nih.gov
| Photochemical Reaction | Product Type | Synthetic Value |
| Intermolecular [2+2] Cycloaddition | Substituted Oxetanes | Access to four-membered heterocyclic rings |
| Intramolecular Cyclization | Cyclobutanolones | Efficient construction of strained carbocyclic systems |
This table summarizes the key photochemical transformations of this compound and their synthetic utility.
Contributions to Coordination Chemistry
The twin carbonyl groups of this compound provide a scaffold for designing ligands capable of forming stable complexes with a wide range of metals.
While β-diketones are more common, α-diketones like this compound can also function as effective chelating ligands. The compound can exist in equilibrium with its enol or dienolate form, particularly under basic conditions. This dienolate anion features two oxygen donor atoms in a pre-organized geometry ideal for chelating metal ions to form a stable five-membered ring. mdpi.com The bulky tert-butyl groups flanking the coordination site provide significant steric shielding to the metal center, influencing the complex's geometry, stability, and reactivity.
These ligands can coordinate with a variety of d-block and f-block (lanthanide) metals. mdpi.comalfachemic.com The resulting metal diketonate complexes are often volatile and soluble in organic solvents, properties that are advantageous for applications in materials science and catalysis.
While specific catalytic applications for complexes derived directly from this compound are not extensively documented, the broader class of metal diketonate complexes is known for its significant catalytic activity. For instance, molybdenum(IV) bis-β-diketonate complexes have been identified as highly active catalysts for allylic substitution reactions. nih.gov Furthermore, rare earth metal complexes with diketone ligands are utilized as catalysts in both polymer synthesis and organic synthesis, valued for their high stereoregularity and rapid catalytic rates. alfachemic.com
Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in transformations such as:
Lewis Acid Catalysis: The metal center could activate substrates for various organic reactions.
Oxidation/Reduction Reactions: The metal's redox properties could be harnessed for catalytic cycles.
Polymerization: As seen with related diketonates, they could act as initiators or catalysts for polymerization processes. alfachemic.com
| Catalyst Class | Potential Reaction Type | Reference Application |
| Molybdenum Diketonates | Allylic Substitution | Highly active catalysis nih.gov |
| Rare Earth Diketonates | Polymerization, Organic Synthesis | High stereoselectivity and reaction rates alfachemic.com |
This table shows the established catalytic activities of related metal diketonate complexes, suggesting potential applications for complexes of this compound.
Exploitation in Polymer Chemistry and Advanced Materials Development
The structural features of this compound and its derivatives make them useful in the field of polymer chemistry and the creation of advanced materials. Its role can be either as a precursor to functional monomers or as an additive in resin formulations.
The transformation of the diketone into (3R,4R)-3,4-diamino-2,2,5,5-tetramethylhexane provides a rigid, chiral diamine monomer. When this diamine is incorporated into polymer backbones, such as in polyamides or polyimides, the steric hindrance from the tetramethylhexane framework can impart enhanced thermal stability, mechanical strength, and chemical resistance to the resulting polymer.
Furthermore, patent literature indicates that this compound itself has been included as a component in active energy ray-polymerizable resin compositions. In such applications, it may function as a reactive diluent, a cross-linking agent, or a photo-sensitizer that influences the curing process and the final properties of the material.
Emerging Applications in Chemical Sensors and Molecular Devices
The unique structural characteristics of this compound, namely its α-diketone functionality and significant steric hindrance, position it as a molecule of interest for emerging applications in the fields of chemical sensors and molecular devices. While direct, large-scale applications are still in exploratory stages, its potential is rooted in the reactivity of the vicinal carbonyl groups and the influence of the bulky tert-butyl substituents on its photochemical and electrochemical properties.
The development of chemical sensors for a wide array of analytes, from environmental pollutants to biological markers, is a significant area of research. researchgate.net Optical chemosensors, which signal the presence of an analyte through changes in fluorescence or color, are of particular interest due to their high sensitivity and potential for real-time monitoring. nih.gov Diketones, as a class of compounds, are valuable in the design of such sensors. wikipedia.org For instance, β-diketones are well-known for their ability to form highly luminescent complexes with lanthanide ions, which can then function as sensors for other molecules or ions. mdpi.com
While this compound is an α-diketone, the principles of using diketone moieties in sensor design are transferable. The two adjacent carbonyl groups can act as a binding site for specific analytes. The steric bulk provided by the tert-butyl groups could impart selectivity, allowing only analytes of a particular size and shape to interact effectively with the carbonyl centers. This could be advantageous in the design of sensors for volatile organic compounds (VOCs), where discrimination between structurally similar molecules is crucial. rsc.org For example, sensors for aldehydes, which are important environmental and biological analytes, often rely on condensation reactions with amine or hydrazine-containing compounds. nih.govrsc.org The reactivity of the diketone could be tailored for such reactions, with the steric hindrance potentially influencing the reaction kinetics and, therefore, the sensor's response time and selectivity.
In the realm of molecular devices, there is a continuous search for molecules that can act as switches or be incorporated into more complex molecular machinery. The photochemistry of α-diketones is a promising area in this regard. Upon absorption of light, α-diketones can undergo a variety of photochemical reactions, including rearrangements and cycloadditions. The specific pathways and quantum yields of these reactions are highly dependent on the molecular structure. The significant steric hindrance in this compound would be expected to influence its excited-state properties and the accessibility of different reaction pathways. This could potentially be harnessed to create light-responsive molecular switches, where the molecule's conformation or connectivity could be altered by irradiation, leading to a change in its properties that can be read as a signal.
Furthermore, the electrochemical properties of α-diketones are of interest for the development of electrochemical sensors. The two carbonyl groups can undergo reduction, and the potential at which this occurs can be sensitive to the chemical environment. This principle can be used to detect the presence of certain analytes that interact with the diketone and alter its redox potential. The bulky tert-butyl groups in this compound would likely influence the solvation of the molecule and the accessibility of the carbonyl groups to the electrode surface, which in turn would affect its electrochemical behavior.
While the direct application of this compound in these advanced fields is yet to be extensively realized, its potential as a building block is significant. Its synthesis and the introduction of its sterically hindered α-diketone core into larger, more complex molecular architectures could lead to novel materials for chemical sensing and molecular devices. The data in the following tables summarize the key properties of this compound relevant to these potential applications and provide a comparison with a related, less hindered α-diketone, diacetyl.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | 194.2°C at 760 mmHg |
| Density | 0.905 g/cm³ |
Table 2: Comparison of Structural Features of Diketones
| Compound | Structure | Class | Key Features |
|---|---|---|---|
| This compound | α-Diketone | Vicinal carbonyls, high steric hindrance from tert-butyl groups | |
| Diacetyl (Butan-2,3-dione) | α-Diketone | Vicinal carbonyls, low steric hindrance |
The exploration of sterically hindered α-diketones like this compound in materials science and sensor technology is an active and evolving area of research. Future work will likely focus on the synthesis of derivatives and their incorporation into functional systems to fully harness their unique chemical and physical properties.
Future Perspectives and Interdisciplinary Research Directions
Uncharted Research Avenues for 2,2,5,5-Tetramethylhexane-3,4-dione
The full scope of this compound's chemical behavior, particularly its photochemical reactivity, presents a fertile ground for new discoveries. The steric bulk of the tert-butyl groups is expected to significantly influence its reaction pathways, potentially leading to novel transformations not observed in less hindered α-diketones.
A key area for investigation is the exploration of its photochemical reactions. researchgate.net While α-diketones are known to undergo a variety of photochemical transformations, such as cycloadditions and rearrangements, the steric hindrance in this compound could lead to unusual product distributions or even entirely new reaction pathways. researchgate.netmdpi.com For instance, intramolecular reactions that might be facile in other diketones could be suppressed, favoring intermolecular processes or unique fragmentation patterns. nih.gov A systematic study of its photochemical behavior with a wide range of reactants, including alkenes, alkynes, and hydrogen-atom donors, is warranted. researchgate.net
Furthermore, its role as a precursor to other complex molecules is an area ripe for exploration. The synthesis of derivatives, such as the corresponding monohydrazone and oxime, has been reported, but the utility of these and other derivatives as building blocks in organic synthesis remains to be thoroughly investigated. tamu.edu The diketone functionality, once modified, could serve as a handle for constructing intricate molecular architectures.
Potential for Integration with Emerging Technologies and Methodologies
The unique properties of this compound make it an ideal candidate for exploration within the framework of modern chemical technologies, including flow chemistry and machine learning-driven synthesis.
Flow Chemistry: The application of flow chemistry to the photochemical reactions of this compound offers significant advantages over traditional batch methods. acs.org Flow reactors provide superior control over reaction parameters such as irradiation time, temperature, and mixing, which is crucial for photochemical processes that can be sensitive and lead to multiple products. acs.orgnih.gov The enhanced safety profile of flow chemistry is particularly relevant when dealing with potentially high-energy intermediates that can be generated during photolysis. nih.gov Investigating the synthesis of this sterically hindered compound and its subsequent photochemical transformations in a continuous flow setup could lead to more efficient, scalable, and reproducible synthetic routes. acs.orgnih.govacs.org
Machine Learning in Synthesis: The field of chemistry is increasingly benefiting from the application of machine learning to predict reaction outcomes and optimize reaction conditions. chemrxiv.orgrsc.orgbath.ac.ukresearchgate.netnih.gov Given the unusual steric environment of this compound, its reactivity may not always align with established chemical intuition. Machine learning models, trained on data from both this and other sterically hindered molecules, could be developed to predict its behavior in various chemical transformations. rsc.orgbath.ac.ukresearchgate.net This predictive capability would accelerate the discovery of new reactions and applications by reducing the need for extensive empirical screening. nih.gov
Broader Implications for Fundamental Organic Chemistry and Advanced Materials Science
Beyond its specific applications, the study of this compound has the potential to contribute to a deeper understanding of fundamental chemical principles and to the development of novel materials.
Fundamental Organic Chemistry: The steric hindrance in this compound provides a unique platform to study the interplay of steric and electronic effects on chemical reactivity. wordpress.com Detailed mechanistic studies of its reactions, both photochemical and thermal, can provide valuable insights into reaction mechanisms that are difficult to probe with less hindered substrates. researchgate.net For example, it could serve as a model compound for studying the limits of certain reaction types or for observing unusual kinetic and thermodynamic profiles.
Advanced Materials Science: The rigid and bulky nature of the this compound core makes it an intriguing building block for the synthesis of advanced materials. researchgate.net Its incorporation into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties. For instance, polymers containing this diketone unit might exhibit enhanced thermal stability or altered photodegradation behavior. google.com The vicinal diketone functionality could also be exploited for post-polymerization modifications, allowing for the creation of functional materials with tailored properties. researchgate.net There is potential for this compound to be used in the development of photodegradable polymers, where the α-diketone moiety acts as a photosensitive trigger for polymer chain cleavage. google.com
Q & A
Q. What are the optimal synthetic routes for 2,2,5,5-tetramethylhexane-3,4-dione, and how can reaction conditions be optimized to avoid side products?
- Methodological Answer : A Favorskii-type cyclization mechanism is suggested for synthesizing cyclic diones. For example, modifying reaction temperatures and solvent systems can influence product selectivity. In analogous systems (e.g., brominated dihydrofurans), unexpected products arise when altering conditions (e.g., reflux vs. room temperature) due to competing reaction pathways . Key steps include:
- Base-mediated deprotonation : Use KOH or similar bases to generate enolate intermediates.
- Controlled bromination/oxidation : Introduce diketone functionality via stepwise oxidation or halogenation followed by hydrolysis.
- Crystallization optimization : Employ mixed solvents (e.g., ethanol/THF) for slow evaporation to yield high-purity crystals .
Q. How can X-ray crystallography and NMR spectroscopy be effectively combined to resolve the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for data collection. Refinement with SHELXL2014 can achieve R-factors < 0.05. For orthorhombic systems (space group P222), expect unit cell parameters similar to a ≈ 9.43 Å, b ≈ 9.46 Å, c ≈ 24.86 Å .
- NMR analysis : Assign signals using H and C NMR (e.g., δ 83.8 ppm for C–O, δ 113.4 ppm for C–Br in related compounds). For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to resolve coupling networks .
Advanced Research Questions
Q. Table 1. Comparative Crystallographic Parameters for Analogous Compounds
Q. Table 2. Key NMR Chemical Shifts for Related Diones
| Functional Group | C Shift (ppm) | H Shift (ppm) |
|---|---|---|
| Dione (C=O) | 200–210 (estimated) | – |
| Quaternary C (CH) | 25–30 | 1.20–1.40 (s, 12H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
